N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that features a benzo[b]thiophene moiety fused with a methylisoxazole ring
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit antimicrobial properties against various microorganisms such asC. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
Mode of Action
It is known that benzothiophene derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzothiophene derivatives have been known to affect a variety of biochemical pathways, potentially leading to downstream effects such as antimicrobial activity .
Result of Action
Benzothiophene derivatives have been known to exhibit antimicrobial activity, suggesting that they may lead to the inhibition of microbial growth .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzothiophene derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzothiophene derivatives, to which this compound belongs, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .
Cellular Effects
The cellular effects of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide are currently under investigation. Preliminary studies suggest that some benzothiophene derivatives display high antibacterial activity against certain strains such as S. aureus
Molecular Mechanism
It is known that benzothiophene derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
It is known that benzothiophene derivatives can undergo various transformations, including S-oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide typically involves the coupling of benzo[b]thiophene derivatives with isoxazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted benzo[b]thiophenes
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Compounds like 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene.
Isoxazole derivatives: Compounds like 3-(benzo[b]thiophen-2-yl)isoxazole and 5-methylisoxazole-3-carboxamide.
Uniqueness
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide is unique due to its combined structural features of benzo[b]thiophene and isoxazole rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-11(15-17-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRAXSKTINWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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